molecular formula C8H20Cl2N2O2 B2771843 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride CAS No. 67435-43-2

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride

Cat. No.: B2771843
CAS No.: 67435-43-2
M. Wt: 247.16
InChI Key: ZDWMZIWWYSLIQL-UHFFFAOYSA-N
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Description

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its ability to act as a versatile intermediate in organic synthesis and has applications in medicinal chemistry and biochemical research.

Scientific Research Applications

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride typically involves the reaction of piperidine with an appropriate aminooxy compound under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biochemical pathways, making it a valuable tool in the study of metabolic processes and disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Aminooxy-3-piperidin-1-ylpropan-2-ol: The base compound without the dihydrochloride salt.

    3-Aminooxy-1-piperidinylpropan-2-ol: A structural isomer with different functional group positioning.

    1-Aminooxy-3-morpholin-1-ylpropan-2-ol: A similar compound with a morpholine ring instead of piperidine.

Uniqueness

1-Aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

1-aminooxy-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c9-12-7-8(11)6-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWFYSXHFZMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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